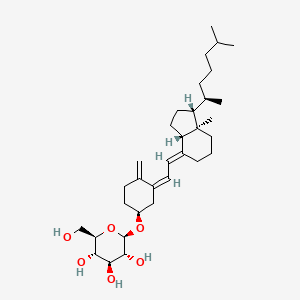
Vitamin D3 glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitamin D3 glucoside is a compound that combines vitamin D3 (cholecalciferol) with a glucose molecule. Vitamin D3 is a fat-soluble vitamin that is crucial for maintaining calcium and phosphorus homeostasis in the body, which is essential for bone health. The addition of a glucose molecule to vitamin D3 can potentially enhance its solubility and bioavailability, making it easier for the body to absorb and utilize.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vitamin D3 glucoside typically involves the enzymatic or chemical glycosylation of vitamin D3. One common method is the use of glycosyltransferases, which are enzymes that facilitate the transfer of glucose from a donor molecule to vitamin D3. This reaction often requires specific conditions such as optimal pH, temperature, and the presence of cofactors.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using bioreactors that provide a controlled environment for the enzymatic glycosylation process. The use of immobilized enzymes can enhance the efficiency and yield of the reaction. Additionally, chemical methods involving the use of activated glucose derivatives and catalysts can also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Vitamin D3 glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the glucose moiety, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with potentially unique biological activities and applications.
Scientific Research Applications
Vitamin D3 glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on the properties of vitamin D3.
Biology: Researchers investigate its role in cellular processes, including its effects on calcium and phosphorus metabolism.
Medicine: this compound is studied for its potential therapeutic applications in treating vitamin D deficiency, osteoporosis, and other bone-related disorders.
Industry: It is used in the formulation of dietary supplements and fortified foods to enhance the bioavailability of vitamin D3.
Mechanism of Action
The mechanism of action of vitamin D3 glucoside involves its conversion to the active form of vitamin D3, 1,25-dihydroxyvitamin D3, in the body. This active form binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphorus homeostasis. The glucose moiety may enhance the solubility and absorption of vitamin D3, facilitating its conversion to the active form.
Comparison with Similar Compounds
Similar Compounds
Vitamin D2 (ergocalciferol): A plant-derived form of vitamin D that is less potent than vitamin D3.
1,25-dihydroxyvitamin D3 (calcitriol): The active form of vitamin D3 that directly regulates calcium and phosphorus metabolism.
Vitamin D3 sulfate: A sulfated form of vitamin D3 that may have different solubility and bioavailability properties.
Uniqueness
Vitamin D3 glucoside is unique due to the presence of the glucose moiety, which can enhance its solubility and bioavailability compared to other forms of vitamin D. This makes it a promising candidate for use in dietary supplements and fortified foods to improve vitamin D status in populations at risk of deficiency.
Properties
CAS No. |
88508-78-5 |
|---|---|
Molecular Formula |
C33H54O6 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H54O6/c1-20(2)8-6-9-22(4)26-15-16-27-23(10-7-17-33(26,27)5)12-13-24-18-25(14-11-21(24)3)38-32-31(37)30(36)29(35)28(19-34)39-32/h12-13,20,22,25-32,34-37H,3,6-11,14-19H2,1-2,4-5H3/b23-12+,24-13-/t22-,25+,26-,27+,28-,29-,30+,31-,32-,33-/m1/s1 |
InChI Key |
TZHZRFDYMGRNII-OTNJCUTNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















